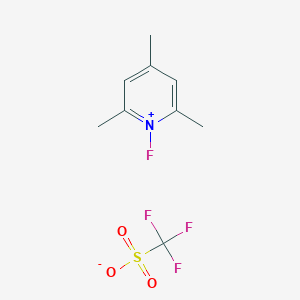
1-フルオロ-2,4,6-トリメチルピリジニウムトリフラート
概要
説明
1-Fluoro-2,4,6-trimethylpyridinium triflate is a chemical compound with the molecular formula C9H11F4NO3S and a molecular weight of 289.25 g/mol . It is known for its use as a fluorinating agent in various chemical reactions. The compound is characterized by its ability to introduce fluorine atoms into organic molecules, making it a valuable reagent in synthetic organic chemistry .
科学的研究の応用
1-Fluoro-2,4,6-trimethylpyridinium triflate has a wide range of scientific research applications:
作用機序
Target of Action
1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as 1-Fluoro-2,4,6-trimethylpyridin-1-ium trifluoromethanesulfonate, is primarily used as a fluorinating reagent . Its primary targets are organic compounds that undergo fluorination reactions .
Mode of Action
This compound acts as an oxidant and a catalyst in various reactions . It is involved in Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, oxidatively-induced aryl-CF3 bond-formation, and Pd (II)-catalyzed C-H olefination reactions .
Result of Action
The primary result of the action of 1-Fluoro-2,4,6-trimethylpyridinium triflate is the fluorination of target compounds . This can significantly alter the properties of the target compound, including its reactivity, stability, and interactions with other molecules.
Action Environment
The action of 1-Fluoro-2,4,6-trimethylpyridinium triflate can be influenced by various environmental factors. It is sensitive to air and moisture, and it is typically stored at low temperatures (2-8°C) to maintain its stability . The compound is soluble in some polar solvents such as methanol and xylene, but insoluble in water .
生化学分析
Biochemical Properties
1-Fluoro-2,4,6-trimethylpyridinium triflate plays a crucial role in biochemical reactions, particularly in the fluorination of organic compounds. This compound interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into specific molecular sites. The interactions between 1-Fluoro-2,4,6-trimethylpyridinium triflate and biomolecules are primarily based on its electrophilic nature, allowing it to react with nucleophilic sites on enzymes and proteins. These interactions can lead to the formation of stable fluorinated products, which are often more resistant to metabolic degradation .
Cellular Effects
The effects of 1-Fluoro-2,4,6-trimethylpyridinium triflate on cells and cellular processes are significant This compound can influence cell function by modifying key biomolecules involved in cell signaling pathways, gene expression, and cellular metabolismAdditionally, 1-Fluoro-2,4,6-trimethylpyridinium triflate can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in altered cellular responses .
Molecular Mechanism
The molecular mechanism of action of 1-Fluoro-2,4,6-trimethylpyridinium triflate involves its ability to act as an electrophilic fluorinating agent. This compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the introduction of fluorine atoms. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the fluorination of enzymes can alter their catalytic activity, either enhancing or inhibiting their function. Additionally, 1-Fluoro-2,4,6-trimethylpyridinium triflate can influence gene expression by modifying transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoro-2,4,6-trimethylpyridinium triflate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to moisture or high temperatures. The long-term effects of 1-Fluoro-2,4,6-trimethylpyridinium triflate on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Fluoro-2,4,6-trimethylpyridinium triflate vary with different dosages in animal models. At low doses, this compound can effectively introduce fluorine atoms into target molecules without causing significant toxicity. At higher doses, 1-Fluoro-2,4,6-trimethylpyridinium triflate can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control when using 1-Fluoro-2,4,6-trimethylpyridinium triflate in biochemical studies .
Metabolic Pathways
1-Fluoro-2,4,6-trimethylpyridinium triflate is involved in various metabolic pathways, primarily through its role as a fluorinating agent. This compound interacts with enzymes and cofactors involved in metabolic reactions, leading to the formation of fluorinated metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, the fluorination of metabolic intermediates can result in the accumulation of fluorinated products, which may have different biological activities compared to their non-fluorinated counterparts .
Transport and Distribution
The transport and distribution of 1-Fluoro-2,4,6-trimethylpyridinium triflate within cells and tissues are influenced by its chemical properties. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, 1-Fluoro-2,4,6-trimethylpyridinium triflate can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound can also be influenced by its interactions with cellular membranes and other structural components .
Subcellular Localization
The subcellular localization of 1-Fluoro-2,4,6-trimethylpyridinium triflate is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-Fluoro-2,4,6-trimethylpyridinium triflate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes. The specific localization of 1-Fluoro-2,4,6-trimethylpyridinium triflate can determine its overall impact on cellular function .
準備方法
1-Fluoro-2,4,6-trimethylpyridinium triflate can be synthesized through the reaction of 2,4,6-trimethylpyridine with trifluoromethanesulfonic acid . The reaction typically involves the use of an appropriate solvent and controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction under optimized conditions to achieve higher yields and purity .
化学反応の分析
1-Fluoro-2,4,6-trimethylpyridinium triflate undergoes various types of chemical reactions, including:
Fluorination Reactions: It acts as a fluorinating agent, introducing fluorine atoms into aromatic compounds, carbanions, vinyl esters, alkyls, and enamines.
Oxidation Reactions: It can function as an oxidant in oxidatively-induced aryl-CF3 bond formation.
Substitution Reactions: The compound is also involved in substitution reactions, particularly in the presence of palladium catalysts, leading to C-H activation and arylation.
Common reagents used in these reactions include palladium catalysts, trifluoromethanesulfonic acid, and various organic solvents. The major products formed from these reactions are typically fluorinated organic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
類似化合物との比較
1-Fluoro-2,4,6-trimethylpyridinium triflate is unique due to its specific structure and reactivity. Similar compounds include:
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
- 1-Fluoropyridinium triflate
- 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate
These compounds share similar fluorinating properties but differ in their reactivity and selectivity based on the nature of the substituents on the pyridinium ring.
特性
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGFEJKMMRJSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369163 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107264-00-6 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate a useful reagent in organic synthesis?
A1: 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (also known as 1-fluoro-2,4,6-trimethylpyridinium triflate) is a powerful electrophilic fluorinating reagent. [] Its structure allows for effective transfer of fluorine to electron-rich substrates. [] This property makes it particularly valuable in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science.
Q2: Can you provide specific examples of reactions where 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate has been successfully employed?
A2: This reagent has shown remarkable utility in several reactions. For instance, it facilitates the enantioselective synthesis of monofluorinated chiral building blocks from malonic acid. [, ] Researchers have successfully used it to introduce fluorine into methyl phenylmenthyl monoalkylmalonates with high stereoselectivity, demonstrating its potential in creating chiral fluorinated molecules for pharmaceutical applications. [] Another notable application is its use in achieving site-selective C4 chlorination/bromination of indoles. [] This reaction leverages a palladium-catalyzed transient directing group strategy with 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate as a bystanding oxidant, enabling the synthesis of valuable indole derivatives. []
Q3: Are there any safety concerns associated with handling 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate?
A4: While this compound offers synthetic advantages, it's important to note that it's classified as an irritant. [] Therefore, researchers are advised to handle it with caution, using appropriate personal protective equipment to minimize exposure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


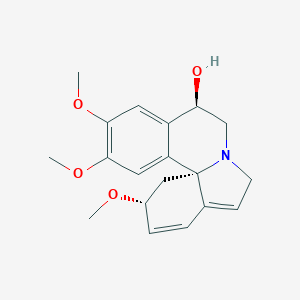

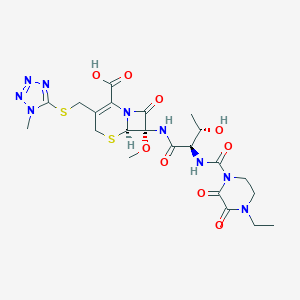

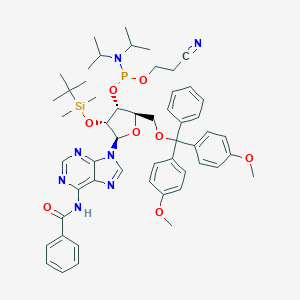
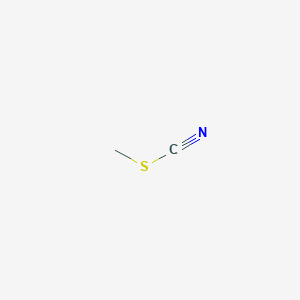
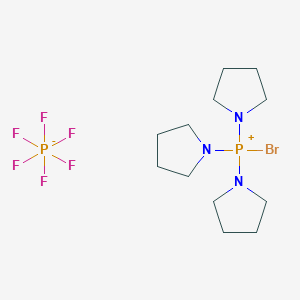
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)


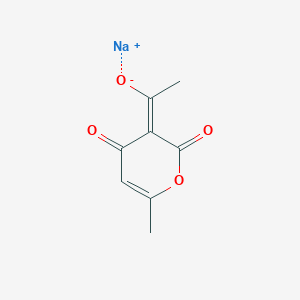
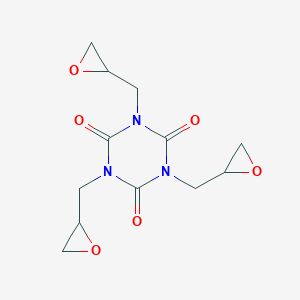
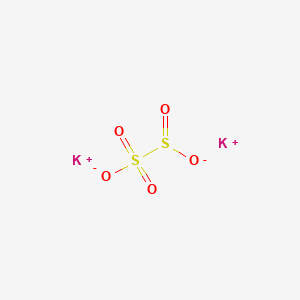
![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)
